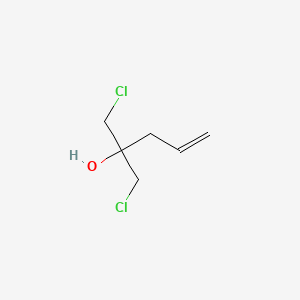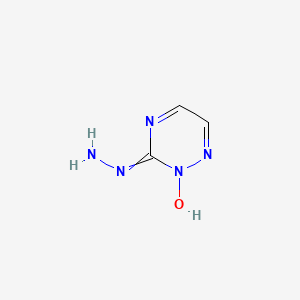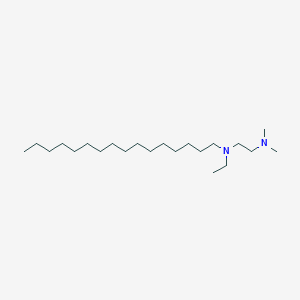
N~1~-Ethyl-N~1~-hexadecyl-N~2~,N~2~-dimethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Ethyl-N~1~-hexadecyl-N~2~,N~2~-dimethylethane-1,2-diamine is a synthetic organic compound belonging to the class of diamines. This compound is characterized by the presence of two nitrogen atoms, each bonded to different alkyl groups, making it a tertiary diamine. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethyl-N~1~-hexadecyl-N~2~,N~2~-dimethylethane-1,2-diamine typically involves the reaction of hexadecylamine with ethyl bromide and dimethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of N1-Ethyl-N~1~-hexadecyl-N~2~,N~2~-dimethylethane-1,2-diamine involves large-scale reactors with precise control over temperature and pressure. The process is optimized to maximize yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~-Ethyl-N~1~-hexadecyl-N~2~,N~2~-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, room temperature to 50°C.
Reduction: Lithium aluminum hydride; conditionsanhydrous ether, room temperature.
Substitution: Alkyl halides, acyl chlorides; conditionspresence of a base, solvents like ethanol or methanol.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N~1~-Ethyl-N~1~-hexadecyl-N~2~,N~2~-dimethylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of surfactants and emulsifiers in the cosmetic and pharmaceutical industries.
Mechanism of Action
The mechanism of action of N1-Ethyl-N~1~-hexadecyl-N~2~,N~2~-dimethylethane-1,2-diamine involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial activity, where it targets bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylethylenediamine: A related diamine with similar chemical properties but different alkyl substituents.
Hexadecylamine: A primary amine with a long alkyl chain, used in similar applications.
N,N-Dimethylhexadecylamine: A tertiary amine with a similar structure but lacking the ethyl group.
Uniqueness
N~1~-Ethyl-N~1~-hexadecyl-N~2~,N~2~-dimethylethane-1,2-diamine is unique due to its combination of long alkyl chains and tertiary amine structure, which imparts both hydrophobic and hydrophilic properties. This dual nature makes it particularly effective in applications requiring amphiphilic compounds, such as surfactants and antimicrobial agents.
Properties
CAS No. |
61237-16-9 |
|---|---|
Molecular Formula |
C22H48N2 |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
N'-ethyl-N'-hexadecyl-N,N-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C22H48N2/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(6-2)22-21-23(3)4/h5-22H2,1-4H3 |
InChI Key |
LBJHGOVRRGQOFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(CC)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


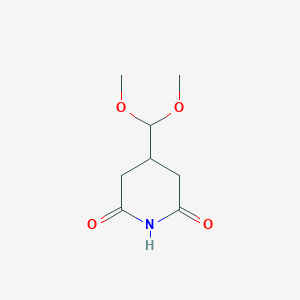
![2-{3-[4-(Propan-2-yl)phenyl]butylidene}hydrazine-1-carbothioamide](/img/structure/B14581003.png)
![N-[7-Chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B14581021.png)
![Bromo(chloro)(chlorosulfanyl)[(trifluoromethyl)sulfanyl]methane](/img/structure/B14581031.png)
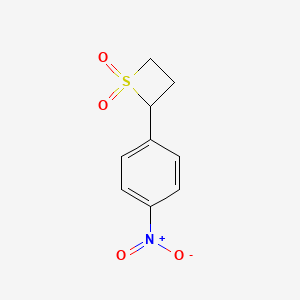
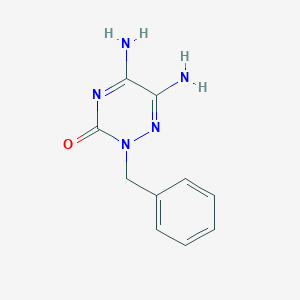
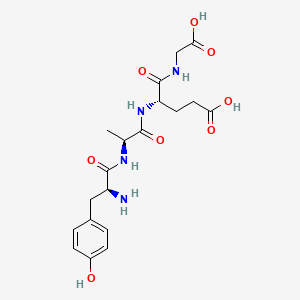
![{[(4-Chloro-2-nitrophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14581042.png)

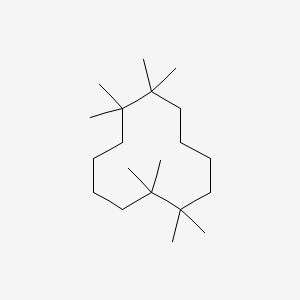
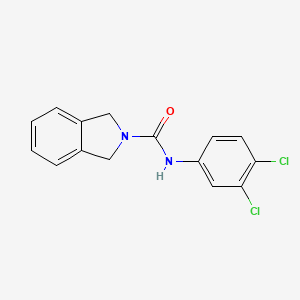
![1-[(Methylsulfanyl)(sulfanyl)methylidene]-1,3-dihydro-2H-inden-2-one](/img/structure/B14581095.png)
